Target Engagement: CRMP1 Inhibitory Potential Relative to Phenylamino Analogs
In a head‑to‑head series, the phenylamino‑substituted oxadiazole‑acetamides (compounds 5a‑5i) exhibited telomerase inhibition in NCI‑H2066 cells via a CRMP1‑dependent mechanism. The most potent analog (5f, p‑chlorophenylamino) achieved equipotency with bevacizumab, while the unsubstituted phenylamino analog (5g) was substantially weaker [1]. Although the target benzodioxolyl compound was not directly evaluated, its distinct benzodioxol‑acetamide substituent is predicted to confer a unique CRMP1‑binding pose relative to the phenylamino series, as evidenced by molecular docking studies that rank‑order oxadiazole congeners based on acetamide side‑chain steric and electronic complementarity [1].
| Evidence Dimension | CRMP1‑mediated telomerase inhibition (% cell growth inhibition at 1000 µM) |
|---|---|
| Target Compound Data | Not available (compound not included in the published study) |
| Comparator Or Baseline | Compound 5f (phenylamino analog): equipotent to bevacizumab; Compound 5g (unsubstituted phenylamino): weaker inhibition |
| Quantified Difference | Qualitative structure‑activity relationship (SAR) indicates acetamide side‑chain identity is a critical potency determinant. |
| Conditions | NCI‑H2066 human lung cancer cell line; TRAP assay; 10–1000 µM concentration range. |
Why This Matters
The presence of a benzodioxol‑acetamide side‑chain is expected to yield a CRMP1 inhibition profile distinct from all phenylamino‑based analogs, justifying acquisition for oncology programs seeking novel chemotypes.
- [1] Panchal, I. I., et al. (2020) 'Design, Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors', Current Drug Discovery Technologies, 17(1), pp. 57–67. doi:10.2174/1570163815666181106090708. View Source
